Mass Spectrometric Differentiation in SIM/MRM Workflows
Thyminose-13C exhibits a nominal mass increase of +1 Da (135.12 g/mol) relative to unlabeled thyminose (134.13 g/mol), enabling clear chromatographic and mass spectrometric resolution in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows . In contrast, the uniformly labeled 13C5 analog (2-Deoxy-D-ribose-13C5) exhibits a +5 Da mass shift, which can overlap with other naturally occurring isotopologues in complex biological matrices, reducing quantitative specificity .
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 135.12 g/mol (Thyminose-13C, C1-labeled) |
| Comparator Or Baseline | Unlabeled thyminose: 134.13 g/mol; Thyminose-13C5: 139.09 g/mol (+5 Da shift) |
| Quantified Difference | Target vs. unlabeled: +1 Da mass shift; Target vs. 13C5: -4 Da mass shift |
| Conditions | High-resolution mass spectrometry (HRMS) or nominal mass MS with isotopic pattern analysis; data derived from vendor specifications and theoretical calculation. |
Why This Matters
The +1 Da shift provides optimal signal separation without excessive isotopic envelope overlap, simplifying assay development for targeted quantitative metabolomics.
